1-Pentanethiol

Beschreibung

Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65°F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation.

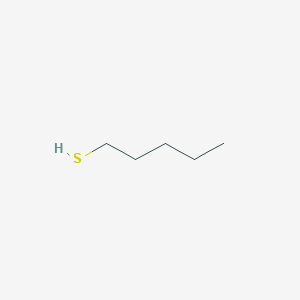

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKMQKLGEQPLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S, Array | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041605 | |

| Record name | Pentyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation., Water-white to yellowish liquid with a strong, garlic-like odor; [NIOSH] Odor is strong and offensive; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Meaty aroma, Water-white to yellowish liquid with a strong, garlic-like odor. | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248 °F at 760 mmHg (USCG, 1999), 126.6 °C, BP: 123-124 °C, at 61.3kPa: 126.6 °C, 260 °F | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

65 °F (USCG, 1999), 18 °C, 18 °C (64 °F) - closed cup, 65 °F (18 °C) (Open cup), (oc) 65 °F | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 156 mg/L at 20 °C, In water, 156 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, ether, 0.156 mg/mL at 20 °C, Solubility in water: none, Sparingly soluble in water, Soluble (in ethanol), Insoluble | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8392 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.850 g/cu cm at 20 °C, Bulk density = 6.99 lb/gal; density: 0.83-0.84 at 20 °C; mercaptan content greater than 90%; initial BP above 104.0 °C, final below 120 °C ... These properties vary with proportions of isomers, Relative density (water = 1): 0.84, 0.831-0.844, 0.84 | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14 mmHg at 77 °F (NIOSH, 2023), 13.8 [mmHg], 13.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.84, (77 °F): 14 mmHg | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Water-white to yellowish liquid ..., Water-white to light-yellow liquid, Colorless liquid | |

CAS No. |

110-66-7 | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3YK965F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SA3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-105 °F (USCG, 1999), -75.69 °C, Liquid molar volume = 0.124405 cu m/kmol. Heat of formation = -1.0979X10+8 J/kmol. Heat of fusion = 1.7531X10+7 J/kmol at melting point., -75.7 °C, -104 °F | |

| Record name | AMYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl mercaptan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PENTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Pentanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentanethiol (CAS No. 110-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pentanethiol (CAS No. 110-66-7), a versatile yet hazardous organosulfur compound. Also known as n-amyl mercaptan, this document details its chemical and physical properties, outlines common synthesis and analytical methodologies, and discusses its applications and safety considerations. This guide is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid recognized by its strong, unpleasant odor, often compared to garlic or rotten cabbage.[1][2] This distinct smell makes it useful as an odorant for natural gas leak detection.[3][4] It is a member of the thiol class of organic compounds, characterized by the presence of a sulfhydryl (-SH) group attached to a pentyl group.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 110-66-7 | [1][5][6] |

| Molecular Formula | C5H12S | [1][6] |

| Molecular Weight | 104.21 g/mol | [1][6][7] |

| Appearance | Colorless to light-yellow liquid | [2][5] |

| Odor | Strong, garlic-like, unpleasant | [1][2][4] |

| Melting Point | -76 °C (-104.8 °F) | [8][9] |

| Boiling Point | 126 °C (259 °F) | [5][8] |

| Density | 0.84 g/mL at 25 °C | [5][8] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [7][8] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [1][5] |

| Vapor Pressure | 27.4 mmHg at 37.7 °C | [7] |

| Refractive Index | n20/D 1.446 | [5][10] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the introduction of a thiol group to a five-carbon chain.

From 1-Pentanol (B3423595)

A common laboratory and potential industrial synthesis involves the reaction of 1-pentanol with hydrogen sulfide (B99878) over a thorium dioxide (ThO2) catalyst at elevated temperatures.[1]

From Amyl Halides

Another established method is the reaction of an amyl halide, such as amyl bromide, with a hydrosulfide (B80085) salt like potassium hydrosulfide (KSH) in an alcoholic solvent.[3] This is a nucleophilic substitution reaction where the hydrosulfide anion displaces the halide.

General Protocol for Thiol Synthesis from Thiocyanates

A general procedure for the synthesis of thiols from thiocyanates using phosphorus pentasulfide (P2S5) has been described and can be adapted for the preparation of this compound.[1]

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the corresponding thiocyanate (B1210189) (e.g., n-amyl thiocyanate) in toluene.

-

Reagent Addition: Add phosphorus pentasulfide (P2S5) to the solution.

-

Reflux: Heat the resulting suspension to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture and carefully quench it by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297).

-

Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude thiol by flash chromatography using a suitable eluent system, such as a hexane-ethyl acetate gradient.[1]

Analytical Methods

The analysis of this compound is crucial for quality control, environmental monitoring, and research purposes. Gas chromatography is the most common technique employed for its separation and quantification.

Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for analysis by gas chromatography. A flame ionization detector (FID) or a sulfur-specific detector like a flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD) can be used for detection.

General GC Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. For complex matrices, a derivatization step may be necessary to improve chromatographic performance. A common method is silylation, which replaces the active hydrogen on the sulfur atom with a non-polar trimethylsilyl (B98337) (TMS) group.[11]

-

Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a detector.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Detector Temperature: Set according to the manufacturer's recommendations (e.g., 250-300 °C for FID).

-

-

Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard. Quantify the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound(110-66-7) 1H NMR [m.chemicalbook.com]

- 3. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CAS 110-66-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. ICSC 1521 - this compound [inchem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

physical properties of n-pentyl mercaptan

An In-depth Technical Guide on the Physical Properties of n-Pentyl Mercaptan

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

n-Pentyl mercaptan, systematically known as pentane-1-thiol, is an organic compound belonging to the thiol class.[1] Characterized by a sulfhydryl (-SH) group attached to a pentyl group, it is a volatile, colorless to yellowish liquid with a strong, unpleasant odor often described as garlic-like or resembling rotten cabbage.[1][2][3] This compound serves as a raw material in organic synthesis, particularly for sulfur-containing molecules, and is used as a flavoring agent and an odorant for detecting gas leaks.[1][4][5] A thorough understanding of its physical properties is critical for its safe handling, application in chemical synthesis, and for the quality control of products in which it is a constituent.

This guide provides a comprehensive overview of the key , details the standard experimental protocols for their determination, and presents logical and experimental workflows relevant to its analysis.

Physical and Chemical Properties

The have been determined by various experimental methods. The following tables summarize the key quantitative data available in the literature.

General Properties

This table outlines the basic identification and general physical characteristics of n-pentyl mercaptan.

| Property | Value | Source(s) |

| IUPAC Name | pentane-1-thiol | [2] |

| Synonyms | n-Amyl mercaptan, Pentyl mercaptan | [2][3] |

| CAS Number | 110-66-7 | [3] |

| Molecular Formula | C₅H₁₂S | [1][2] |

| Molecular Weight | 104.21 - 104.22 g/mol | [2][6][7] |

| Appearance | Clear, colorless to light-yellow liquid | [2][3][4] |

| Odor | Strong, unpleasant, garlic-like | [2][3][4] |

Thermodynamic Properties

Thermodynamic properties are crucial for understanding the compound's behavior under varying temperature and pressure conditions.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 125 to 132 °C (257 to 270 °F) | at 760 mmHg | [4][8][9] |

| Melting/Freezing Point | -76 to -75.7 °C (-104.8 °F) | [7][10][11] | |

| Density | 0.84 - 0.850 g/cm³ | at 20-25 °C | [2][12] |

| Vapor Pressure | 13.8 - 14 mmHg | at 25 °C (77 °F) | [3][8] |

| 27.4 mmHg | at 37.7 °C | [13] | |

| Vapor Density | 3.59 - 3.6 | (Air = 1) | [2] |

| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | Closed Cup | [13][14][15] |

| Heat of Fusion | 1.7531 x 10⁷ J/kmol | at melting point | [2] |

| Heat of Vaporization | 3.97 x 10⁵ J/kg | [2] | |

| Heat of Combustion | 3.97 x 10⁷ J/kg | [2] | |

| Surface Tension | 26.8 dynes/cm | at 20 °C | [2] |

Optical and Spectroscopic Properties

Optical properties are used for identification and purity assessment.

| Property | Value | Conditions | Source(s) |

| Refractive Index (n) | 1.446 - 1.450 | at 20 °C (Sodium D-line) | [6][8][12] |

| Molar Refractivity | 33.00 mL/mol | [7][9] | |

| Dielectric Constant | 4.55 | [7][9] |

Solubility and Partitioning

Solubility data is essential for applications in different solvent systems and for predicting environmental fate.

| Property | Value | Conditions | Source(s) |

| Water Solubility | 156 mg/L | at 20-25 °C | [2][8] |

| Practically Insoluble / Sparingly Soluble | [2][3][5] | ||

| Solubility in Organics | Miscible with ethanol (B145695) and ether | [2][12] | |

| LogP (o/w) | 2.74 | [8][9] |

Experimental Protocols

The accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of n-pentyl mercaptan.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method utilizes a Thiele tube or a similar heating apparatus.

-

Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount (a few milliliters) of n-pentyl mercaptan is placed into the fusion tube.

-

The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated slowly and uniformly in a Thiele tube filled with a high-boiling point liquid (e.g., paraffin (B1166041) oil).[7]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor pressure is overcoming the atmospheric pressure.[1]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7]

-

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of liquid density.

-

Apparatus: Pycnometer (e.g., 25 or 50 mL), analytical balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed.[6]

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature (e.g., 20 °C). The stopper, which has a fine capillary, is inserted, forcing excess liquid out and ensuring the volume is constant. The exterior is dried.

-

The mass of the pycnometer filled with the reference liquid (m₁) is weighed. The mass of the water is calculated (m₁ - m₀).

-

The volume of the pycnometer (V) is calculated using the known density of the reference liquid (ρ_ref): V = (m₁ - m₀) / ρ_ref.[6][16]

-

The pycnometer is emptied, dried, and then filled with n-pentyl mercaptan at the same temperature.

-

The mass of the pycnometer filled with the sample (m₂) is weighed. The mass of the sample is calculated (m₂ - m₀).

-

The density of n-pentyl mercaptan (ρ_sample) is calculated: ρ_sample = (m₂ - m₀) / V.[17]

-

Determination of Flash Point (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method is standardized as ASTM D93.[2][3][13]

-

Apparatus: Manual or automated Pensky-Martens closed-cup tester, which consists of a brass test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[3]

-

Procedure (Procedure A for distillate liquids):

-

The test cup is filled with n-pentyl mercaptan to the specified mark. The lid is secured.

-

The sample is heated at a controlled, constant rate (5 to 6 °C/min). The sample is stirred continuously at 90 to 120 rpm to ensure temperature uniformity.[2]

-

As the sample temperature approaches the expected flash point, the ignition source (a small flame) is periodically dipped into the vapor space of the cup through an opening in the lid. Stirring is momentarily stopped during each application.[3]

-

The test is concluded when a distinct flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the observed flash point. This value is then corrected to a standard atmospheric pressure of 101.3 kPa.[4]

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a fundamental property used for identification and purity analysis.

-

Apparatus: Abbe refractometer, a constant temperature water bath, a light source (often a sodium lamp or a white light source with a compensator), and a suitable solvent (e.g., ethanol) for cleaning.

-

Procedure:

-

The refractometer prisms are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of n-pentyl mercaptan are placed on the surface of the lower prism. The prisms are then closed and locked.[10]

-

Water from the constant temperature bath (typically set to 20 °C) is circulated through the prism jackets to maintain a stable temperature.[18]

-

The user looks through the eyepiece and adjusts the instrument until the light-dark boundary (the critical angle) is sharp and centered on the crosshairs. If using a white light source, the compensator dial is adjusted to eliminate any color fringe.[19]

-

The refractive index value is read directly from the instrument's scale.

-

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical processes related to n-pentyl mercaptan.

Experimental Workflow: Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like n-pentyl mercaptan by separating them from impurities.

Caption: Workflow for purity analysis of n-pentyl mercaptan via Gas Chromatography.

Logical Diagram: Physical State Transitions

This diagram illustrates the relationship between temperature, pressure, and the physical state of n-pentyl mercaptan based on its melting and boiling points at standard pressure.

Caption: State transitions of n-pentyl mercaptan at standard pressure.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 4. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 5. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 6. studylib.net [studylib.net]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. benchchem.com [benchchem.com]

- 9. ised-isde.canada.ca [ised-isde.canada.ca]

- 10. hinotek.com [hinotek.com]

- 11. mdpi.com [mdpi.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. benchchem.com [benchchem.com]

- 15. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]

- 16. fpharm.uniba.sk [fpharm.uniba.sk]

- 17. fpharm.uniba.sk [fpharm.uniba.sk]

- 18. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. wp.optics.arizona.edu [wp.optics.arizona.edu]

An In-depth Technical Guide to the Synthesis of 1-Pentanethiol from 1-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 1-pentanol (B3423595) to 1-pentanethiol, a crucial organosulfur compound in various chemical syntheses. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to aid in method selection and optimization.

Introduction

This compound, also known as n-amyl mercaptan, is a thiol with the chemical formula C5H12S.[1][2] It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor.[1] Due to the nucleophilic nature of its thiol group, this compound serves as a versatile intermediate in the synthesis of various sulfur-containing compounds, including thioethers, disulfides, and sulfonic acids. This guide focuses on the laboratory-scale synthesis of this compound from its corresponding alcohol, 1-pentanol.

Synthetic Approaches

The conversion of an alcohol to a thiol requires the substitution of the hydroxyl group (-OH) with a thiol group (-SH). Since the hydroxyl group is a poor leaving group, direct substitution is not feasible. Therefore, the primary synthetic strategies involve either a one-step thionation reaction using a powerful thionating agent or a two-step process involving the conversion of the hydroxyl group into a good leaving group followed by nucleophilic substitution with a sulfur-containing nucleophile.

Direct Thionation using Phosphorus Pentasulfide or Lawesson's Reagent

A direct method for the synthesis of this compound from 1-pentanol involves the use of a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[3][4] These reagents are capable of converting carbonyls and alcohols directly into their corresponding thio-analogs.[4][5]

Reaction Mechanism:

Lawesson's reagent and phosphorus pentasulfide function by replacing the oxygen atom of the alcohol with a sulfur atom. The reaction with Lawesson's reagent proceeds through a reactive dithiophosphine ylide intermediate.[6]

Quantitative Data:

| Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| P4S10 | Toluene (B28343) | 1.5 h | Reflux | 87 | [3] |

| Lawesson's Reagent | Toluene | - | Reflux | Good | [4] |

Experimental Protocol: Synthesis of this compound using Phosphorus Pentasulfide [3]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a solution of 1-pentanol (10 mmol) in toluene (25 mL).

-

Reagent Addition: To this solution, carefully add phosphorus pentasulfide (P4S10, 2.22 g, 5 mmol) portion-wise.

-

Reaction: The resulting suspension is heated to reflux and maintained at this temperature for 1.5 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Quenching: After the starting material is completely consumed, the reaction mixture is cooled to room temperature and quenched by the careful, dropwise addition of water (10 mL).

-

Extraction: The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (B1210297) (3 x 10 mL).

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent system to afford the pure thiol.

Two-Step Synthesis via an Activated Intermediate

A more versatile and widely used approach for converting alcohols to thiols is a two-step process.[7] The first step involves the conversion of the hydroxyl group of 1-pentanol into a good leaving group, typically a tosylate or a halide. The second step is a nucleophilic substitution reaction where a sulfur nucleophile displaces the leaving group to form the thiol.

Step 1: Activation of 1-Pentanol

-

Formation of a Tosylate: 1-Pentanol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 1-pentyl tosylate.

-

Formation of a Halide: Alternatively, 1-pentanol can be converted to 1-bromopentane (B41390) or 1-chloropentane (B165111) using reagents like PBr3 or SOCl2, respectively.

Step 2: Nucleophilic Substitution with a Sulfur Nucleophile

The activated intermediate (e.g., 1-pentyl tosylate or 1-bromopentane) is then reacted with a sulfur nucleophile. Common choices include:

-

Sodium Hydrosulfide (NaSH): This is a direct method but requires an excess of NaSH to prevent the formation of the corresponding thioether as a byproduct.[8]

-

Thiourea (B124793): This method involves the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[8][9][10] This approach often provides cleaner products and avoids the direct handling of odorous thiols until the final hydrolysis step.

Quantitative Data:

| Activation Method | Sulfur Nucleophile | Hydrolysis | Typical Yield (%) |

| Tosylation (TsCl, pyridine) | Thiourea | NaOH(aq) | >80 |

| Bromination (PBr3) | Thiourea | NaOH(aq) | High |

| Tosylation (TsCl, pyridine) | NaSH | - | Moderate to High |

Experimental Protocol: Synthesis of this compound via a Tosylate Intermediate and Thiourea

Part A: Synthesis of 1-Pentyl Tosylate

-

Reaction Setup: To a solution of 1-pentanol (10 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (12 mmol) portion-wise while stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 30 mL).

-

Washing: Wash the combined organic layers successively with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain 1-pentyl tosylate, which can be used in the next step without further purification.

Part B: Synthesis of this compound [10]

-

Formation of Isothiouronium Salt: In a round-bottom flask, dissolve the 1-pentyl tosylate (10 mmol) and thiourea (11 mmol) in ethanol (B145695) (30 mL). Reflux the mixture for 3 hours.

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (B78521) (20 mmol) in water (10 mL) to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the isothiouronium salt.

-

Workup: Cool the reaction mixture, and then acidify with 10% HCl until the pH is neutral.

-

Extraction: Extract the mixture with dichloromethane (B109758) (3 x 25 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway Diagrams

Caption: Direct thionation of 1-pentanol to this compound.

Caption: Two-step synthesis of this compound via an activated intermediate.

Experimental Workflow

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound from 1-pentanol can be effectively achieved through two primary routes: direct thionation and a two-step activation-substitution sequence. The choice of method will depend on factors such as the availability of reagents, desired purity, and scale of the reaction. The direct thionation with phosphorus pentasulfide offers a high-yield, one-step process. The two-step method involving a tosylate intermediate and thiourea is a robust and versatile alternative that avoids the direct use of highly odorous and reactive sulfur reagents in the initial steps. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers in the planning and execution of this important chemical transformation.

References

- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 5. Lawesson’s reagent - Enamine [enamine.net]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Purification of 1-Pentanethiol by Distillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purification of 1-pentanethiol (also known as n-amyl mercaptan) by distillation. The document outlines the essential physical and chemical properties, potential impurities, a detailed experimental protocol for purification, and the necessary safety precautions. This guide is intended for professionals in research and development who require high-purity this compound for their work.

Physicochemical Properties of this compound

Accurate physical and chemical data are fundamental for designing an effective distillation process. This compound is a colorless to light-yellow liquid with a characteristically strong and unpleasant odor.[1][2] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.21 g/mol | [3] |

| Boiling Point | 126-132 °C at 1 atm | [1][4][5] |

| Density | ~0.84 g/mL at 25 °C | [4][6] |

| Flash Point | 18-19 °C (64-66 °F) | [3][7] |

| Solubility in Water | Insoluble to sparingly soluble | [2][8] |

| Refractive Index | ~1.446 at 20 °C | [4] |

Potential Impurities and Distillation Strategy

Commercial grades of this compound may contain several impurities that can interfere with sensitive applications. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.

Common Impurities:

-

Related Thiols: Other isomers of pentanethiol or thiols with different chain lengths.

-

Hydrocarbons: Residual starting materials or by-products from synthesis.

-

Dipentyl Disulfide: Formed from the oxidation of this compound.

-

Water: May be present from synthesis or storage.

-

Non-volatile substances: Polymers or salts.

Distillation Strategy:

The choice between simple and fractional distillation depends on the boiling point difference between this compound and its impurities.

-

Simple Distillation: Suitable for separating this compound from non-volatile impurities or from liquids with a boiling point difference of more than 70-100 °C.

-

Fractional Distillation: Necessary for separating this compound from impurities with close boiling points, such as other thiols or hydrocarbons. A fractionating column provides multiple theoretical plates, allowing for a more efficient separation.

Given that impurities are often structurally related compounds, fractional distillation is the recommended method for achieving high purity. While no specific azeotropes for this compound are commonly reported, the potential for their formation with unforeseen contaminants should be considered.

Experimental Protocol for Purification

The following protocol describes a robust method for the purification of this compound, incorporating a chemical wash to remove acidic and oxidizable impurities, followed by fractional distillation.[8]

Pre-Distillation Chemical Wash

This initial step aims to remove acidic impurities and any disulfides present.

Methodology:

-

Place the crude this compound in a separatory funnel.

-

Add an equal volume of a 20% aqueous sodium hydroxide (B78521) (NaOH) solution.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The this compound will be in the upper aqueous layer as the sodium thiolate salt.

-

Drain and discard the lower organic layer, which may contain non-acidic impurities like hydrocarbons.

-

Perform a small-scale extraction of the aqueous layer with diethyl ether to remove any remaining neutral organic impurities. Discard the ether layer.

-

Transfer the aqueous layer to a flask and cool it in an ice bath.

-

Slowly acidify the solution with 15% sulfuric acid (H₂SO₄) while stirring until the solution is acidic (test with pH paper). This will regenerate the this compound, which will separate as an oily layer.

-

Transfer the mixture back to a separatory funnel and separate the upper organic layer containing the thiol.

-

Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.

-

Dry the recovered this compound over an anhydrous drying agent such as calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄).

-

Decant or filter to remove the drying agent.

Fractional Distillation

Apparatus Setup:

-

Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glassware is dry.

-

Use ground glass joints that are properly sealed.

-

The system should be set up for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol during heating.[8]

Methodology:

-

Add the dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

-

Begin circulating cold water through the condenser.

-

Start a gentle flow of inert gas through the system.

-

Heat the distillation flask using a heating mantle or an oil bath. The heat should be increased gradually to ensure a slow and steady distillation rate (approximately 1-2 drops per second).

-

Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (likely any lower-boiling impurities).

-

Collect this initial fraction (forerun) in a separate receiving flask and discard it.

-

When the temperature stabilizes at the boiling point of this compound (approx. 126-128 °C), switch to a clean receiving flask to collect the main fraction.

-

Maintain a steady distillation rate by carefully controlling the heat input.

-

Stop the distillation when the temperature begins to rise or fall significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

Allow the apparatus to cool completely before dismantling.

-

Store the purified this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place to prevent degradation.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Flammability: It is a highly flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[3] All equipment must be grounded to prevent static discharge.[3]

-

Toxicity and Irritation: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7]

-

Odor: The stench of this compound is extremely potent. All operations should be conducted in a way that minimizes the release of vapors. Consider using a scrubbing system with bleach or hydrogen peroxide to neutralize the odor from glassware and waste.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[1] The container should be tightly closed, preferably under an inert atmosphere.[3]

By following this comprehensive guide, researchers and professionals can effectively purify this compound by distillation, ensuring a high-quality reagent suitable for demanding scientific and developmental applications.

References

- 1. This compound | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azeotropic Distillation - Industrial Professionals - Cheresources.com Community [cheresources.com]

- 3. rushim.ru [rushim.ru]

- 4. youtube.com [youtube.com]

- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. scbt.com [scbt.com]

- 8. 1-戊硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

1-Pentanethiol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pentanethiol in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in this compound Solubility

This compound (C₅H₁₂S), also known as n-amyl mercaptan, is a volatile, colorless-to-light-yellow liquid with a characteristic strong, unpleasant odor. Its molecular structure consists of a five-carbon alkyl chain (pentyl group) and a thiol (-SH) functional group. This structure dictates its solubility behavior based on the principle of "like dissolves like."

The pentyl group is nonpolar and hydrophobic, leading to favorable interactions with nonpolar organic solvents. The thiol group, while containing a polar S-H bond, is only weakly polar and has limited capacity for hydrogen bonding compared to the hydroxyl group in its alcohol analog, 1-pentanol. Consequently, this compound is expected to be readily soluble in a wide range of organic solvents. It is generally described as being miscible with many organic solvents.[1]

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, qualitative descriptions and data for homologous alkanethiols provide a strong basis for assessing its solubility. The following table summarizes the available information.

| Organic Solvent | Chemical Formula | Solubility of this compound | Notes and Data for Homologous Alkanethiols |

| Methanol | CH₃OH | Soluble/Miscible | 1-Hexanethiol is soluble in alcohol.[2] |

| Ethanol | C₂H₅OH | Miscible[3] | 1-Butanethiol is very soluble in alcohol.[4] 1-Hexanethiol is soluble in alcohol.[2] |

| Acetone | C₃H₆O | Soluble/Miscible (Expected) | General miscibility with organic solvents is indicated.[1] |

| Diethyl Ether | (C₂H₅)₂O | Miscible[3] | 1-Butanethiol is very soluble in ether.[4] 1-Hexanethiol is readily soluble in ether.[5] |

| Hexane | C₆H₁₄ | Soluble/Miscible (Expected) | 1-Hexanethiol readily dissolves in hexane.[5] |

| Toluene | C₇H₈ | Soluble/Miscible (Expected) | 1-Hexanethiol readily dissolves in toluene.[5] |

| Chloroform | CHCl₃ | Soluble/Miscible (Expected) | Alkanethiol self-assembled monolayers can be prepared in chloroform, indicating solubility. |

Note: "Soluble/Miscible (Expected)" indicates a high likelihood of miscibility based on the chemical properties of this compound and the reported solubility of similar compounds.

Experimental Protocols for Solubility Determination